molecular formula C6H16ClN5 B023751 Chlorhydrate de buformine CAS No. 1190-53-0

Chlorhydrate de buformine

Numéro de catalogue: B023751
Numéro CAS: 1190-53-0
Poids moléculaire: 193.68 g/mol
Clé InChI: KKLWSPPIRBIEOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Buformin hydrochloride, also known as 1-butylbiguanide hydrochloride, is an oral antidiabetic drug belonging to the biguanide class. It is chemically related to metformin and phenformin. Buformin hydrochloride is a fine, white to slightly yellow, crystalline, odorless powder with a weakly acidic bitter taste. It is freely soluble in water, methanol, and ethanol, but insoluble in chloroform and ether .

Applications De Recherche Scientifique

Diabetes Management

Buformin hydrochloride is primarily indicated for the treatment of T2DM. It functions similarly to metformin but with distinct pharmacological properties. Studies indicate that buformin can significantly reduce blood glucose levels and improve glycemic control in diabetic patients.

  • Mechanism of Action : Buformin is believed to exert its effects through multiple pathways:
    • Inhibition of hepatic glucose production.
    • Enhancement of peripheral glucose uptake.
    • Modulation of gut microbiota, which may influence metabolic processes .

Cancer Treatment

Recent investigations have explored the potential of buformin in oncology, particularly in treating endometrial carcinoma. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented.

  • Case Study : A preclinical study conducted by the University of North Carolina at Chapel Hill demonstrated that buformin exhibited significant antitumor activity against endometrial carcinoma cell lines, suggesting its potential as an adjunctive treatment in cancer therapy .

Cardiovascular Health

Emerging research suggests that buformin may have cardioprotective effects. It has been associated with improved lipid profiles and reduced cardiovascular risk factors in diabetic patients.

  • Clinical Findings : A study indicated that patients treated with buformin showed lower levels of triglycerides and LDL cholesterol compared to those on other antidiabetic medications .

Data Tables

Application AreaMechanism of ActionRelevant Studies
Diabetes ManagementDelays glucose absorption; increases insulin sensitivity ,
Cancer TreatmentInduces apoptosis; inhibits tumor growth ,
Cardiovascular HealthImproves lipid profiles; reduces cardiovascular risks

Case Study 1: Diabetes Management

In a clinical trial involving 150 patients with T2DM, those treated with buformin showed a statistically significant reduction in HbA1c levels compared to the placebo group over six months. The average reduction was 1.5%, indicating effective glycemic control .

Case Study 2: Antitumor Activity

A laboratory study on endometrial carcinoma cell lines treated with buformin demonstrated a dose-dependent decrease in cell viability. At concentrations of 10 µM, buformin reduced cell proliferation by over 50% within 48 hours, suggesting its potential as an anticancer agent .

Mécanisme D'action

Target of Action

Buformin hydrochloride primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a sensor that reacts to a lack of energy, which is expressed in an increase in the ratio of AMP/ATP .

Biochemical Pathways

Buformin hydrochloride affects several biochemical pathways. It is associated with the activation of the AMPK signaling pathway . This pathway plays a crucial role in cellular energy homeostasis. It is also involved in the insulin signaling pathway and the adipocytokine signaling pathway , both of which are critical for glucose metabolism and insulin sensitivity.

Pharmacokinetics

After oral administration of 50 mg of buformin to volunteers, almost 90% of the applied quantity was recovered in the urine . The rate constant of elimination was found to be 0.38 per hr . After intravenous injection of about 1 mg/kg buformin-14-C, the initial serum concentration is 0.2-0.4 µg/mL . Serum level and urinary elimination rate are linearly correlated . In humans, after oral administration of 50 mg 14-C-buformin, the maximum serum concentration was 0.26-0.41 µg/mL . The buformin was eliminated with an average half-life of 2 h . About 84% of the dose administered was found excreted unchanged in the urine . The bioavailability of oral buformin and other biguanides is 40%-60% .

Result of Action

The result of buformin’s action is a reduction in basal and postprandial hyperglycemia in diabetics . By increasing insulin sensitivity and glucose uptake into cells, buformin helps to regulate blood glucose levels. It also inhibits the synthesis of glucose by the liver, further contributing to its antihyperglycemic effects .

Action Environment

The action of buformin can be influenced by various environmental factors. For instance, its solubility and stability can be affected by temperature and pH . It is freely soluble in water, methanol, and ethanol, but insoluble in chloroform and ether . Its log octanol-water partition coefficient (log P) is -1.20E+00, and its water solubility is 7.46E+05 mg/L at 25 °C . These properties can influence the drug’s absorption and distribution in the body, thereby affecting its efficacy.

Analyse Biochimique

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Buformin hydrochloride can be synthesized through the reaction of butylamine with dicyandiamide under acidic conditions. The reaction involves the formation of a biguanide structure, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions typically involve heating the reactants in a suitable solvent such as water or methanol .

Industrial Production Methods

Industrial production of buformin hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Buformin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted biguanides .

Comparaison Avec Des Composés Similaires

Buformin hydrochloride is chemically related to other biguanides such as metformin and phenformin. Here is a comparison:

List of Similar Compounds

  • Metformin
  • Phenformin

Activité Biologique

Buformin hydrochloride, a member of the biguanide class of drugs, has garnered attention for its biological activities beyond its primary use as an antidiabetic medication. This article delves into its mechanisms of action, anticancer properties, antiviral effects, and various research findings that highlight its potential therapeutic applications.

Overview of Buformin

Buformin (1-butylbiguanide) was introduced in 1958 and is chemically related to metformin and phenformin. It primarily functions as an antihyperglycemic agent, reducing basal and postprandial hyperglycemia without causing hypoglycemia. Its mechanism involves delaying glucose absorption, enhancing insulin sensitivity, and inhibiting hepatic glucose production . However, buformin has been withdrawn from many markets due to safety concerns, particularly the risk of lactic acidosis .

Buformin's biological activity is attributed to several mechanisms:

  • Glucose Metabolism : Buformin enhances glucose uptake in peripheral tissues and inhibits gluconeogenesis in the liver. It does not get absorbed in the stomach due to its strong basicity (pKa = 11.3) and is primarily excreted unchanged in the urine .
  • AMPK Activation : Buformin activates AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This activation leads to the inhibition of the mechanistic target of rapamycin (mTOR) pathway, which is pivotal in cancer cell metabolism .

Anticancer Properties

Research has shown that buformin exhibits significant anticancer activity:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that buformin can inhibit cell proliferation in various cancer types, including endometrial and mammary cancers. In one study, buformin displayed IC50 values ranging from 8 to 150 μM, indicating greater potency compared to metformin . It induced cell cycle arrest at different phases depending on the cancer cell line—G1 phase in ECC-1 cells and G2 phase in Ishikawa cells .
  • Reduction of Tumor Incidence : In animal studies, buformin significantly decreased tumor incidence and burden in chemically induced mammary cancer models. Specifically, it reduced spontaneous tumor incidence by 49.5% .
  • Mechanistic Insights : The anticancer effects are believed to be mediated through AMPK activation and mTOR inhibition, leading to reduced cell adhesion and invasion capabilities . Furthermore, buformin has shown synergistic effects when combined with other chemotherapeutic agents like paclitaxel .

Antiviral Activity

Buformin also demonstrates antiviral properties:

  • Inhibition of Viral Replication : Historically noted for its antiviral activity against influenza viruses since the 1940s, buformin has been found to inhibit viral replication through metabolic pathways utilized by these viruses. It targets the mTOR pathway crucial for viral life cycles .

Case Studies and Research Findings

A summary of notable studies on buformin's biological activity is presented below:

StudyFindings
Yakisich et al. (2019) Demonstrated synergistic anticancer effects when buformin was combined with glycolysis inhibitors against resistant lung cancer cells .
Karaman et al. (2016) Found that buformin inhibited proliferation and induced apoptosis in endometrial cancer cells via AMPK/mTOR modulation .
PMC4452421 (2015) Reported a significant decrease in cancer incidence and multiplicity in rats treated with buformin compared to controls .

Propriétés

IUPAC Name

2-butyl-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLWSPPIRBIEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922844
Record name N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-53-0, 15537-73-2
Record name Buformin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidodicarbonimidic diamide, N-butyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15537-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buformin hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name buformin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name buformin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buformin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-butylbiguanide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFORMIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D947SXO87P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buformin hydrochloride
Reactant of Route 2
Reactant of Route 2
Buformin hydrochloride
Reactant of Route 3
Reactant of Route 3
Buformin hydrochloride
Reactant of Route 4
Buformin hydrochloride
Reactant of Route 5
Buformin hydrochloride
Reactant of Route 6
Reactant of Route 6
Buformin hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.